molecular formula C10H14N2O2 B171253 Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate CAS No. 167545-91-7

Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate

Cat. No. B171253
M. Wt: 194.23 g/mol
InChI Key: DFGNMGGMGPHJIX-UHFFFAOYSA-N
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Patent
US05936098

Procedure details

A mixture of 10.0 g of sulfate of benzimidazole-5-carboxylic ethyl ester, 5.0 g of 5% palladium-carbon catalyst, and 100 ml of ethanol was stirred in hydrogen for five hours under the conditions of 135° C. and 50 kg/cm2, cooled, then filtered to separate the catalyst, and distilled to expel the ethanol. The residue of the distillation was neutralized with an aqueous sodium bicarbonate solution and extracted with chloroform. The chloroform layer was dried over anhydrous magnesium sulfate and then distilled to expel chloroform and obtain 6.9 g of 4,5,6,7-tetrahydrobenzimidazole-5-carboxylic ethyl ester. This ester and 200 ml of 6N hydrochloric acid added thereto were refluxed together for seven hours. The hydrochloric acid solution was concentrated to dryness, crystallized by addition of acetone, separated by filtration, and then dried to obtain 6.9 g of hydrochloride of 4,5,6,7-tetrahydrobenzimidazole-5-carboxylic acid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S([O-])([O-])(=O)=O.[CH2:6]([O:8][C:9]([C:11]1[CH:19]=[CH:18][C:14]2[N:15]=[CH:16][NH:17][C:13]=2[CH:12]=1)=[O:10])[CH3:7].C(O)C>[C].[Pd].[H][H]>[CH2:6]([O:8][C:9]([CH:11]1[CH2:19][CH2:18][C:14]2[N:15]=[CH:16][NH:17][C:13]=2[CH2:12]1)=[O:10])[CH3:7] |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=CC2=C(N=CN2)C=C1
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Name
palladium-carbon
Quantity
5 g
Type
catalyst
Smiles
[C].[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to separate the catalyst
DISTILLATION
Type
DISTILLATION
Details
distilled
DISTILLATION
Type
DISTILLATION
Details
The residue of the distillation
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1CC2=C(N=CN2)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.